3-(Piperazin-1-yl)aniline
Overview
Description
3-(Piperazin-1-yl)aniline is an organic compound that features a piperazine ring attached to an aniline moiety. This compound is of significant interest due to its versatile applications in medicinal chemistry and material science. The presence of both the piperazine and aniline groups allows for a wide range of chemical modifications, making it a valuable building block in the synthesis of various pharmaceuticals and functional materials .
Mechanism of Action
Target of Action
It is known that piperazine derivatives, which include 3-(piperazin-1-yl)aniline, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Mode of Action
It is known that piperazine derivatives can act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . This suggests that this compound may interact with its targets, possibly neurotransmitter receptors, leading to changes in neural signaling.
Biochemical Pathways
Given the known activities of piperazine derivatives, it is plausible that this compound may affect pathways related to neurotransmission, particularly those involving dopamine and serotonin .
Result of Action
Given the known activities of piperazine derivatives, it is plausible that this compound may have effects on neural signaling, potentially leading to changes in mood, cognition, and other neurological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperazin-1-yl)aniline typically involves the nucleophilic substitution reaction of aniline with piperazine. One common method is the reaction of aniline with 1-chloropiperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-(Piperazin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Halogenation using bromine in acetic acid at room temperature.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced aniline derivatives.
Substitution: Halogenated or nitro-substituted aniline derivatives.
Scientific Research Applications
3-(Piperazin-1-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the development of bioactive molecules and as a ligand in biochemical assays.
Medicine: It serves as a precursor in the synthesis of various pharmaceuticals, including antipsychotic and antidepressant drugs.
Industry: The compound is utilized in the production of dyes, pigments, and other functional materials
Comparison with Similar Compounds
Piperazine: A simple cyclic diamine with similar structural features but lacks the aromatic aniline group.
Aniline: An aromatic amine without the piperazine ring.
N-Phenylpiperazine: A compound where the piperazine ring is directly attached to a phenyl group instead of an aniline moiety.
Uniqueness: 3-(Piperazin-1-yl)aniline is unique due to the combination of the piperazine and aniline functionalities, which allows for diverse chemical modifications and applications. This dual functionality makes it more versatile compared to its simpler counterparts .
Properties
IUPAC Name |
3-piperazin-1-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13/h1-3,8,12H,4-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVRISGEQIGXJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406242 | |
Record name | 3-piperazin-1-ylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125422-03-9 | |
Record name | 3-piperazin-1-ylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 125422-03-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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